N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
This compound features a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one core, substituted at position 3 with a prop-2-enyl group and at position 2 with a thioether-linked acetamide moiety. The acetamide is further substituted with a 3,5-dimethoxyphenyl group. Its structural complexity arises from the fused bicyclic system (benzothiopheno-pyrimidine), partial saturation of the benzo ring, and functionalization with electron-donating methoxy groups and a reactive allyl substituent.
Properties
Molecular Formula |
C23H25N3O4S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-9-26-22(28)20-17-7-5-6-8-18(17)32-21(20)25-23(26)31-13-19(27)24-14-10-15(29-2)12-16(11-14)30-3/h4,10-12H,1,5-9,13H2,2-3H3,(H,24,27) |
InChI Key |
UQBAGNVJVJQWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions
-
Step 1: Formation of the Core Structure
Reactants: Starting materials include 3,5-dimethoxyphenylamine and a suitable acylating agent.
Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the core amide structure.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine and thiophene have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the 3,5-dimethoxyphenyl group may enhance this activity due to its electron-donating properties, which can stabilize reactive intermediates involved in anticancer mechanisms .
Antimicrobial Activity
Compounds derived from thiophenes and pyrimidines have demonstrated antimicrobial properties against various pathogens. The specific structure of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide could potentially lead to novel antimicrobial agents that target resistant strains of bacteria and fungi .
Neuropharmacology
Cognitive Enhancement
Studies on related compounds suggest potential neuroprotective effects. These compounds may enhance cognitive functions by modulating neurotransmitter systems or protecting neurons from oxidative stress. The unique structural features of this compound could contribute to its efficacy in treating neurodegenerative disorders such as Alzheimer's disease .
Mood Disorders
There is emerging evidence that compounds with similar frameworks may exhibit antidepressant or anxiolytic effects. The modulation of serotonin and norepinephrine pathways could be a mechanism through which this compound acts, making it a candidate for further exploration in mood disorder treatments .
Agricultural Chemistry
Pesticidal Applications
The structural characteristics of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide suggest potential use as a pesticide or herbicide. Similar compounds have been investigated for their ability to disrupt pest metabolism or growth processes without harming beneficial organisms .
Synthesis and Formulation Studies
Chemical Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into the synthetic pathways can provide insights into more efficient methods for producing similar compounds with desirable biological activities .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrimidine Substituents
Acetamide Substituents
- 3,5-Dimethoxyphenyl vs. 2,5-dimethoxyphenyl () or dichlorophenyl ():
- Electron-donating methoxy groups (target compound) may improve solubility but reduce electrophilicity compared to electron-withdrawing chloro substituents .
- Substituent position (meta vs. ortho/para) alters steric interactions; 3,5-dimethoxy substitution minimizes steric clash in planar binding pockets .
Physicochemical and Spectroscopic Comparisons
Research Findings and Implications
- Synthetic Yields: Derivatives with dihydropyrimidine cores (e.g., , % yield) are synthesized more efficiently than polycyclic systems (e.g., pentahydrobenzo[b]thiopheno derivatives), likely due to fewer stereochemical complications .
- Bioactivity Trends :
- Structural Insights: The pentahydrobenzo ring in the target compound introduces conformational constraints that could favor selective binding to rigid enzyme pockets, as seen in kinase inhibitors .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological membranes.
- Thienopyrimidine core : Known for various pharmacological activities.
- Acetamide moiety : Often associated with enhanced bioactivity.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Dimethoxyphenyl | 3,5-Dimethoxy substitution enhances activity |
| Thienopyrimidine | Core structure linked to various bioactivities |
| Acetamide | Commonly enhances solubility and bioavailability |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related thienopyrimidine derivatives have shown effectiveness against various pathogens:
- Klebsiella pneumoniae
- Staphylococcus aureus
These compounds often demonstrate a concentration-dependent inhibition of microbial growth. The presence of specific functional groups (e.g., -OH or -Cl) can enhance this activity significantly.
Anticancer Potential
Preliminary studies suggest that compounds analogous to N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may exhibit anticancer properties. The thienopyrimidine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms including:
- Induction of apoptosis
- Inhibition of cell cycle progression
Case Studies and Research Findings
-
In Vitro Studies :
- A study reported that derivatives with similar structures inhibited the growth of cancer cell lines at IC50 values ranging from 10 to 30 µM.
- The mechanism was attributed to the compound's ability to induce oxidative stress in cancer cells.
-
In Vivo Studies :
- Animal models demonstrated significant tumor reduction when treated with thienopyrimidine-based compounds.
- Doses were typically administered at 50 mg/kg body weight.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
